

An In-depth Technical Guide to 3-Bromooctane

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Compound of Interest

Compound Name: 3-Bromooctane

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This technical guide provides a comprehensive overview of **3-bromooctane**, a secondary alkyl halide of interest in organic synthesis. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and purification, and its key chemical reactions.

Chemical Identity and Synonyms

The nomenclature and various identifiers for **3-bromooctane** are crucial for its unambiguous identification in literature and chemical databases.

IUPAC Name: **3-bromooctane**^{[1][2]}

Stereoisomers: As the bromine atom is located at a chiral center, **3-bromooctane** exists as two enantiomers:

- (S)-**3-bromooctane**^[3]
- (R)-**3-bromooctane**^[4]

Synonyms: A variety of synonyms and registry numbers are used to refer to this compound:

- Octane, 3-bromo-^{[1][2]}
- CAS Number: 999-64-4^{[1][2]}

- EINECS Number: 213-664-3[1][2]
- PubChem CID: 79138[2]
- DSSTox Substance ID: DTXSID20883635[2]

Physicochemical Properties

A summary of the key physical and chemical properties of **3-bromooctane** is presented in the table below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ Br	[1][2]
Molecular Weight	193.12 g/mol	[1][2]
Boiling Point	190.8 °C at 760 mmHg	LookChem
Density	1.108 g/cm ³	LookChem
Refractive Index	1.4582 (at 20 °C)	LookChem
Flash Point	56.1 °C	LookChem
Vapor Pressure	0.739 mmHg at 25 °C	LookChem
LogP (Octanol/Water Partition Coefficient)	3.74	LookChem
Solubility	Insoluble in water; Soluble in non-polar organic solvents.	[5]

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of **3-bromooctane** are provided below. These protocols are adapted from established methods for the synthesis of analogous alkyl bromides.

The synthesis of **3-bromooctane** is typically achieved via a nucleophilic substitution reaction on 3-octanol. The use of phosphorus tribromide (PBr₃) is a common and effective method for

converting secondary alcohols to alkyl bromides, minimizing rearrangements that can occur with hydrohalic acids.



Materials:

- 3-Octanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether or dichloromethane
- 5% aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or calcium chloride (CaCl_2)
- Round-bottom flask with a reflux condenser and a dropping funnel
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-octanol (1 equivalent) dissolved in anhydrous diethyl ether or dichloromethane. The flask should be cooled in an ice bath.
- Addition of PBr_3 : Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel to the cooled solution of 3-octanol with continuous stirring. A gentle reflux may be observed.

- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.
- **Workup:** Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with:
 - Cold water
 - 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution)
 - Saturated brine solution
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
- **Solvent Removal:** Filter off the drying agent and remove the solvent by rotary evaporation.

The crude **3-bromooctane** obtained from the synthesis will likely contain unreacted 3-octanol and potentially some elimination byproducts (octenes). Purification is typically achieved by fractional distillation.

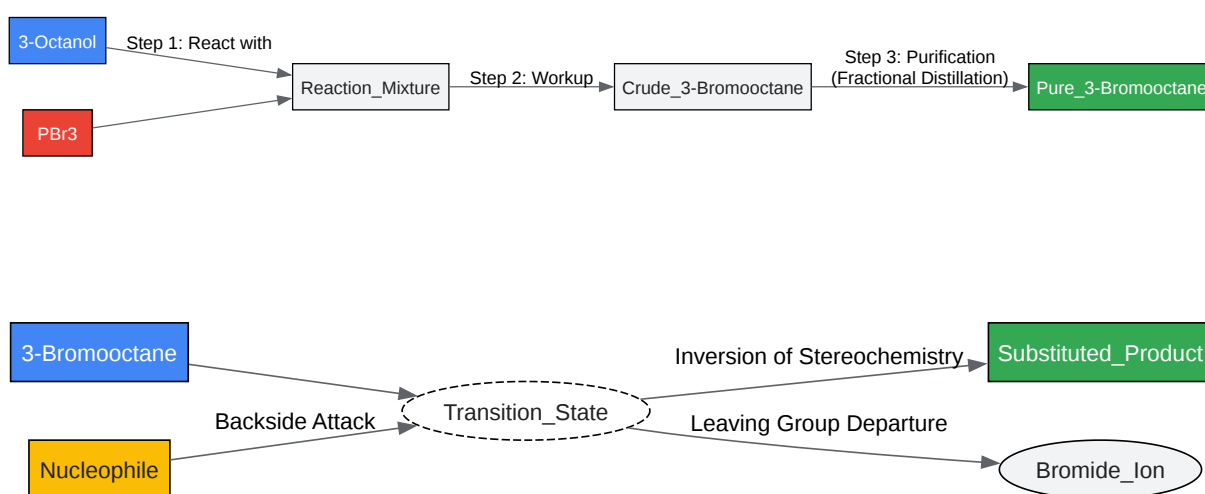
Procedure:

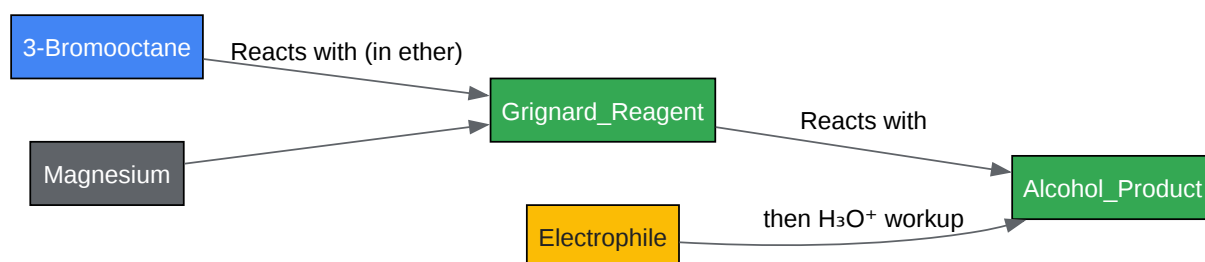
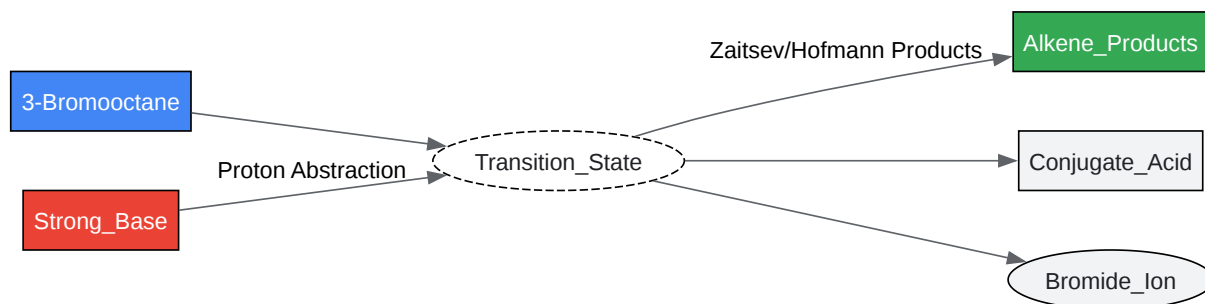
- **Distillation Setup:** Assemble a fractional distillation apparatus. It is crucial that all glassware is dry.^[6]
- **Distillation:** Add the crude **3-bromooctane** to the distillation flask along with a few boiling chips. Heat the flask gently.
- **Fraction Collection:** Collect the fraction that distills at the boiling point of **3-bromooctane** (approximately 191 °C at atmospheric pressure). The boiling point may be lower under vacuum.

- Characterization: Confirm the purity of the collected fraction using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Chemical Reactions and Workflows

3-Bromooctane, as a secondary alkyl halide, undergoes several characteristic reactions that are fundamental in organic synthesis. The following diagrams, generated using the DOT language, illustrate the workflows for its synthesis and subsequent key reactions.





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